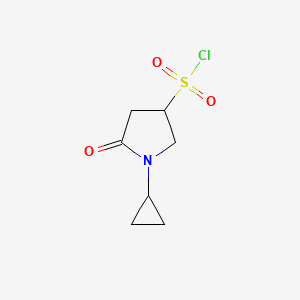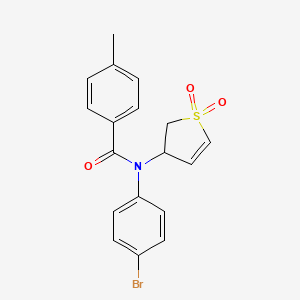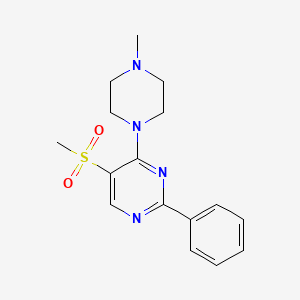
4-(4-Methylpiperazino)-5-(methylsulfonyl)-2-phenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of 4-(4-Methylpiperazino)aniline . Anilines are a class of compounds that contain a nitrogen atom connected to a phenyl group. They are used in the production of a wide variety of chemicals, including dyes, drugs, and polymers .
Molecular Structure Analysis
The molecular structure of a similar compound, 4-(4-Methylpiperazino)aniline, has been reported. It has a molecular formula of C11H17N3 .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 4-(4-Methylpiperazino)aniline, have been reported. It has a molecular weight of 191.27 and is a purple solid .Scientific Research Applications
Arylsulfonyl Analogs and Receptor Ligands
Research highlights the significance of arylsulfonyl analogs, including derivatives like 4-(4-Methylpiperazino)-5-(methylsulfonyl)-2-phenylpyrimidine, as selective ligands for the 5-HT6 receptor. These compounds, characterized by the presence of an arylsulfonyl group, were initially identified as potent antagonists. Interestingly, modifications of these molecules have led to the discovery of variants exhibiting diverse actions, including agonist activity, indicating a complex interaction mechanism with the receptor. This versatility underscores the compound's utility in designing receptor-specific drugs with tailored pharmacological profiles (Glennon et al., 2010).
Synthesis and Reactivity of Pyrimidinyl Sulphones and Sulphoxides
Another area of application involves the synthesis and study of pyrimidinyl sulphones and sulphoxides. The compound can be used as a precursor or intermediate in the synthesis of these derivatives. Such studies provide valuable insights into the reactivity of sulphonyl and sulphinyl groups attached to pyrimidine, facilitating the development of novel synthetic pathways and the creation of diverse chemical entities with potential therapeutic applications (Brown & Ford, 1967).
Parallel Solution-Phase Synthesis
The compound also finds application in the parallel solution-phase synthesis of novel 4-dialkylamino-2-methylsulfonyl-6-vinylpyrimidines. This methodology demonstrates the compound's role in facilitating the generation of diverse pyrimidine derivatives through a straightforward, high-yield process. Such derivatives are of interest in various fields, including medicinal chemistry, for their potential biological activities (Radi et al., 2005).
Anticancer and Anti-inflammatory Agents
Derivatives of 4-(4-Methylpiperazino)-5-(methylsulfonyl)-2-phenylpyrimidine have been explored for their anticancer and anti-inflammatory properties. The synthesis of novel pyrazolopyrimidines derivatives, for instance, shows significant potential as anticancer and anti-5-lipoxygenase agents. Such research paves the way for the development of new therapeutic agents targeting specific pathways involved in cancer and inflammation (Rahmouni et al., 2016).
Safety And Hazards
properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)-5-methylsulfonyl-2-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-19-8-10-20(11-9-19)16-14(23(2,21)22)12-17-15(18-16)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQNRPFMLZZUCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC=C2S(=O)(=O)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666209 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(4-Methylpiperazino)-5-(methylsulfonyl)-2-phenylpyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~5~-benzyl-2-{2-[(3,4-dimethylbenzyl)amino]-2-oxoethyl}-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2668373.png)

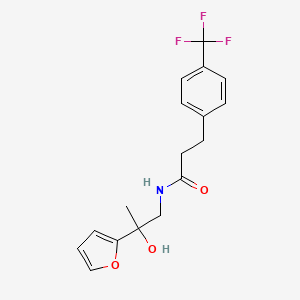
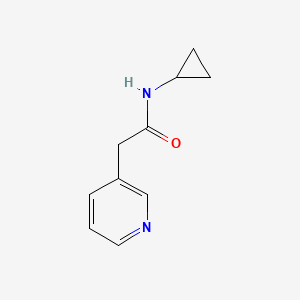
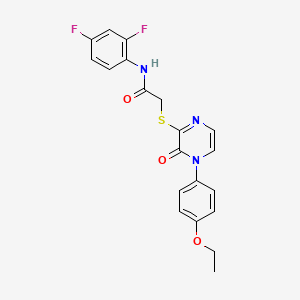
![N-1,3-benzodioxol-5-yl-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B2668381.png)
![N-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide](/img/structure/B2668383.png)
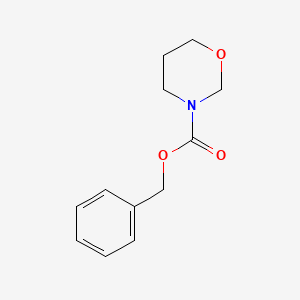
![(2,5-Dimethylfuran-3-yl)-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2668385.png)
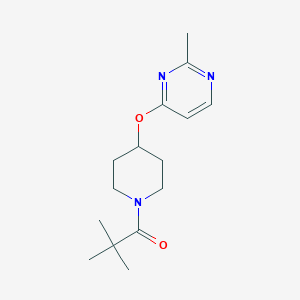
![Ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)thiazole-4-carboxylate](/img/structure/B2668390.png)

